![molecular formula C9H10Cl2N2 B2488337 Isoquinolin-7-amine dihydrochloride CAS No. 2172185-59-8](/img/structure/B2488337.png)
Isoquinolin-7-amine dihydrochloride
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Description
Isoquinolin-7-amine dihydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate various biological and physiological processes. In
Scientific Research Applications
- Isoquinolin-7-amine dihydrochloride exhibits promising anticancer properties. Researchers have explored its effects on various cancer cell lines. For instance, lycorine , an isoquinoline alkaloid, demonstrated potent activity against breast cancer cell lines (MDA-MB-231, MDA-MB-468, and MCF-7) with an IC50 range of 0.7–1.4 µM . Further investigations into its mechanism of action and potential clinical applications are warranted.
- Isoquinolines serve as essential components in natural alkaloids and pharmaceuticals. Researchers have developed methods for efficient synthesis of isoquinoline derivatives. Notably, the Pictet-Spengler reaction remains a widely used approach for obtaining tetrahydroisoquinoline and related drugs .
- Recent advancements include catalyst-free processes in water, which provide environmentally friendly alternatives for isoquinoline synthesis . These methods enhance the availability of diverse isoquinoline derivatives for drug discovery.
- Researchers explore the synthesis of chiral isoquinoline derivatives due to their potential as drug candidates and applications in the dye industry. Asymmetric synthesis methods are of interest, aiming to produce enantiomerically pure isoquinolines .
- Isoquinolinium salts exhibit interesting properties and have applications in various fields. For example, the intermolecular cascade annulation between N-pivaloyloxy benzamides and ortho-alkynylbenzaldehydes leads to 7-hydroxyisoin-dolo[2,1-b]-isoquinolin-5(7 H)-ones, which serve as intermediates for compounds like rosettacin .
Anticancer Potential
Synthesis of Isoquinoline Derivatives
Chiral Isoquinoline Derivatives
Isoquinolinium Salts
properties
IUPAC Name |
isoquinolin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6H,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPCNJFSHIRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-7-amine dihydrochloride |
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